ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an indole ring, a 1,2,4-triazole ring, and a cyclopentathiophene ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and triazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves intricate chemical reactions highlighting the versatility of thiophene derivatives in organic synthesis. For example, the Gewald reaction has been utilized to synthesize ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, showcasing the method's efficacy in constructing complex thiophene derivatives through the interaction of simple precursors like ketones, ethyl cyanoacetate, and sulfur under catalytic conditions (Yong Sun, N. Huang, & M. Ding, 2010). This reaction pathway underscores the potential for synthesizing a wide array of thiophene-based compounds, including those with significant biological activities.
Antimicrobial and Antifungal Activities
Research into thiophene derivatives has demonstrated their potential as antimicrobial and antifungal agents. For instance, certain thiophene compounds have been found to exhibit potent antimicrobial activity, with specific derivatives being more effective than standard drugs against particular fungal strains, highlighting the therapeutic potential of thiophene-based compounds in treating infectious diseases (Y. Mabkhot, Nahed Ahmed Kaal, et al., 2015).
Anticancer Activity
The exploration of thiophene derivatives has also extended into anticancer research, with several compounds being synthesized and evaluated for their efficacy against cancer cell lines. This research direction aims to identify novel anticancer agents that can provide effective treatment options with potentially fewer side effects compared to conventional therapies. A notable example includes the synthesis and evaluation of novel thiophene and thienopyrimidine derivatives, which were tested for their antiproliferative activity against various cancer cell lines, indicating the promise of these compounds in oncology (M. Ghorab, A. Al‐Dhfyan, et al., 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to inhibit or modulate their function, leading to these therapeutic effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known biological activities of indole derivatives , it can be speculated that this compound may have potential therapeutic effects such as antiviral, anti-inflammatory, and anticancer activities.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-3-31-22(30)19-14-8-6-10-17(14)33-21(19)25-18(29)12-32-23-27-26-20(28(23)2)15-11-24-16-9-5-4-7-13(15)16/h4-5,7,9,11,24H,3,6,8,10,12H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAWHUDRTCCXHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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